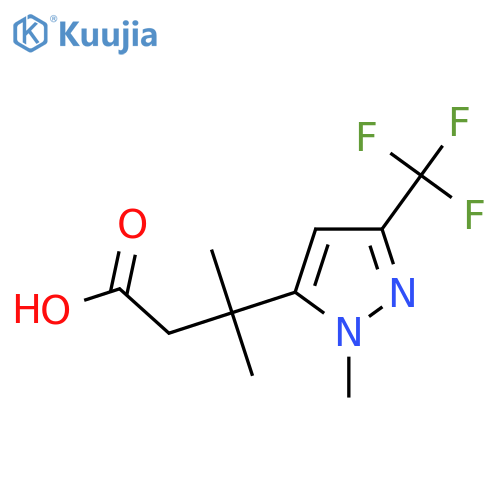Cas no 2148493-41-6 (3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid)

2148493-41-6 structure
商品名:3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid
3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid
- 3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid
- EN300-1953674
- 2148493-41-6
-
- インチ: 1S/C10H13F3N2O2/c1-9(2,5-8(16)17)7-4-6(10(11,12)13)14-15(7)3/h4H,5H2,1-3H3,(H,16,17)
- InChIKey: BUNDGFQQWODPJI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C)(C)CC(=O)O)N(C)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 250.09291215g/mol
- どういたいしつりょう: 250.09291215g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 55.1Ų
3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953674-1.0g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 1g |
$1729.0 | 2023-05-23 | ||
| Enamine | EN300-1953674-0.5g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1953674-2.5g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1953674-1g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1953674-10g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 10g |
$4852.0 | 2023-09-17 | ||
| Enamine | EN300-1953674-5g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 5g |
$3273.0 | 2023-09-17 | ||
| Enamine | EN300-1953674-10.0g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 10g |
$7435.0 | 2023-05-23 | ||
| Enamine | EN300-1953674-0.05g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1953674-5.0g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 5g |
$5014.0 | 2023-05-23 | ||
| Enamine | EN300-1953674-0.25g |
3-methyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butanoic acid |
2148493-41-6 | 0.25g |
$1038.0 | 2023-09-17 |
3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
2148493-41-6 (3-methyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylbutanoic acid) 関連製品
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
